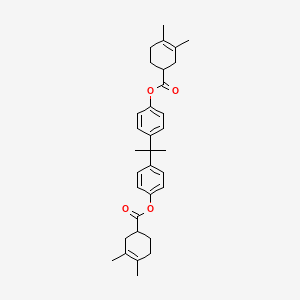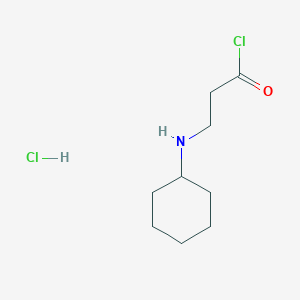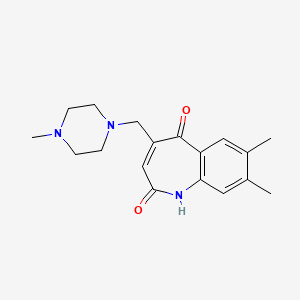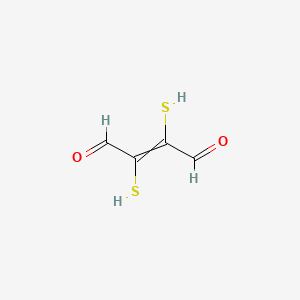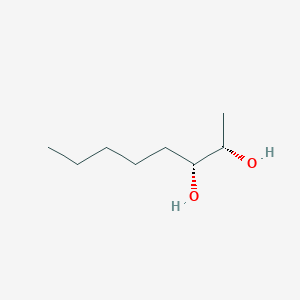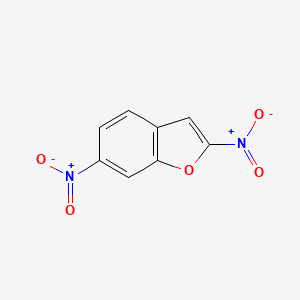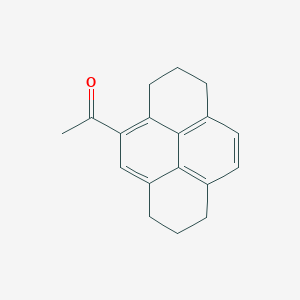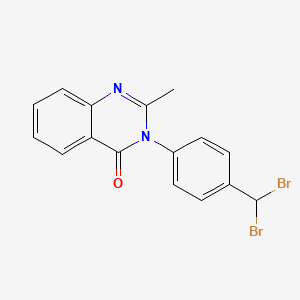
4,7-Dihydroxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dihydroxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C11H14O3 This compound is characterized by its unique structure, which includes two hydroxyl groups and a ketone group on an indene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dihydroxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 3,3-dimethyl-2-butanone and 4-hydroxybenzaldehyde as starting materials. The reaction is catalyzed by an acid, such as sulfuric acid, and proceeds through a series of condensation and cyclization steps to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
4,7-Dihydroxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4,7-dioxo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one.
Reduction: Formation of 4,7-dihydroxy-3,3-dimethyl-2,3-dihydro-1H-indanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4,7-Dihydroxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,7-Dihydroxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound can undergo redox reactions, affecting cellular oxidative stress levels and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4,7-Dimethylindan: Lacks the hydroxyl and ketone groups, making it less reactive.
2,3-Dihydro-4,7-dimethyl-1H-indene: Similar structure but without the hydroxyl groups.
4,7-Dimethylindane: Another similar compound with different functional groups.
Uniqueness
4,7-Dihydroxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of both hydroxyl and ketone groups on the indene backbone. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
65698-21-7 |
|---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
4,7-dihydroxy-3,3-dimethyl-2H-inden-1-one |
InChI |
InChI=1S/C11H12O3/c1-11(2)5-8(14)9-6(12)3-4-7(13)10(9)11/h3-4,12-13H,5H2,1-2H3 |
InChI Key |
NUIZEIMLBBJPET-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C2=C(C=CC(=C21)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3H-Indolium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, acetate](/img/structure/B14479958.png)
